2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
描述
属性
IUPAC Name |
2-oxo-1H-quinoxaline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMGHMIJGXVKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Sulfonation at Position 6
Reagents :
- Chlorosulfonic acid (ClSO₃H) is used to introduce a sulfonyl chloride group at position 6 of the quinoxaline-2,3-dione scaffold, yielding 6-(chlorosulfonyl)quinoxaline-2,3(1H,4H)-dione (2 ).
- Reaction conducted at 0–5°C under anhydrous conditions.
- Duration: 2–4 hours.
- Sulfonation occurs regioselectively at position 6 due to electronic and steric factors favoring this position.
Table 1: Summary of Synthesis Steps
| Step | Reaction | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine, oxalic acid, HCl, reflux | Quinoxaline-2,3-dione (1 ) |
| 2 | Sulfonation | ClSO₃H, 0–5°C, 2–4 hours | 6-Sulfonyl chloride (2 ) |
| 3 | Amination | NH₃, room temperature, 12–24 hours | 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (3 ) |
Alternative Pathways and Modifications
- Hydrazide derivatives : Reacting 2 with hydrazine hydrate produces 6-sulfonohydrazide analogs, which can be further functionalized (e.g., with active methylene compounds).
- Solvent optimization : Methylene chloride and tetrahydrofuran (THF) are preferred for sulfonamide formation due to their inertness and ability to stabilize intermediates.
Challenges and Optimization
- Regioselectivity : Competing sulfonation at other positions is minimized by controlling temperature and stoichiometry.
- Purity : Column chromatography (petroleum ether:ethyl acetate, 7:3) is effective for isolating the final sulfonamide.
Biological Relevance
While beyond the scope of preparation methods, synthesized derivatives of this compound have demonstrated:
- PARP-1 inhibition : Potential applications in cancer therapy.
- Antimicrobial activity : Moderate efficacy against bacterial strains.
化学反应分析
Types of Reactions
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2-hydroxy-1,2-dihydroquinoxaline-6-sulfonamide.
Substitution: Formation of various substituted quinoxaline derivatives.
科学研究应用
Synthesis and Structural Characteristics
The synthesis of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide typically involves the reaction of quinoxaline derivatives with sulfonyl chlorides. The structural characteristics include a quinoxaline core with a sulfonamide group, which enhances its solubility and biological activity. The molecular formula is with a molecular weight of 225.22 g/mol .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 1.9 |
| MCF-7 | 2.3 | |
| Doxorubicin | HCT-116 | 3.23 |
Antimicrobial Properties
The compound has also shown antimicrobial activity against various bacterial strains. Studies report that it exhibits a zone of inhibition (ZOI) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | ZOI (mm) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 6 |
| Vibrio cholerae | 6 |
Neuropharmacological Effects
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for neuropharmacological activities. It showed anxiolytic and anticonvulsant effects in animal models, indicating potential applications in treating anxiety disorders and epilepsy .
Case Studies and Research Findings
Several studies have documented the efficacy of quinoxaline derivatives in clinical settings:
- A study reported that a derivative of 2-oxo-1,2-dihydroquinoxaline exhibited promising results in inhibiting tumor growth in vivo models of colorectal cancer .
- Another research highlighted the compound's ability to modulate neurochemical pathways, leading to reduced anxiety-like behavior in rodents .
作用机制
The mechanism of action of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoxaline ring system can intercalate with DNA, potentially disrupting cellular processes.
相似化合物的比较
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ring Saturation: Fully aromatic quinoxalines (e.g., this compound) exhibit stronger antibacterial activity compared to partially saturated analogs like tetrahydroquinoxalines, which may prioritize enzyme inhibition .
- Substituent Position: Sulfonamide placement at C6 optimizes steric and electronic interactions with biological targets, whereas C3 modifications (e.g., pyrido-quinoxaline in ) alter solubility and binding affinity.
Substituent-Driven Activity Variations
Key Observations :
- Hydrazide Derivatives: The -NHNH₂ group in sulfonohydrazides (e.g., compounds 2–7 in ) improves antibacterial breadth, likely due to increased hydrogen bonding with microbial enzymes.
- Aromatic Substituents: p-Tolyl groups in quinoline-based analogs (e.g., compound 8a ) enhance cytotoxicity by promoting hydrophobic interactions with cancer cell membranes.
Key Observations :
- Synthetic Efficiency: Hydrazide derivatives of 2-oxo-dihydroquinoxaline-6-sulfonamide are synthesized in higher yields (50–89%) compared to intermediates like sulfonyl chlorides (38% yield ).
- Stability : Sulfonyl chlorides (e.g., ) require careful handling due to hydrolytic instability, whereas sulfonamides exhibit better shelf life.
生物活性
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
The compound is synthesized through the condensation of o-phenylenediamine with sulfonamide reagents, followed by oxidation to introduce the keto group. The general reaction pathway can be summarized as follows:
- Condensation : Combine o-phenylenediamine with sulfonyl chloride.
- Oxidation : Introduce the keto group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
- DNA Intercalation : The quinoxaline ring can intercalate with DNA, potentially disrupting cellular processes such as replication and transcription .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Proliferation Inhibition : In vitro tests demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including MCF-7 and HepG2 cells. A study reported an IC50 value of 0.19 μM against EGFR Wt and L858R variants .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, it decreased Bcl-2 levels while increasing pro-apoptotic proteins like Bax and P53 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it can inhibit bacterial growth through its interaction with bacterial enzymes.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds reveals its unique efficacy:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.19 | EGFR inhibition, apoptosis induction |
| 2-Oxo-1,2-dihydroquinoxaline-6-carboxamide | 0.35 | Similar mechanism but less potent |
| 2-Oxo-1,2-dihydroquinoxaline-6-sulfonic acid | 0.50 | Antimicrobial properties |
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on MCF-7 Cells : A significant study reported that treatment with this compound led to a cell cycle arrest in the S phase and increased apoptosis rates compared to untreated controls .
- PARP Inhibition : Another investigation focused on its role as a PARP inhibitor, where it demonstrated IC50 values ranging from 12.86 nM to 57.35 nM against various cancer cell lines .
常见问题
Q. What are the established synthetic routes for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonamide functionalization of quinoxaline precursors. Common methods include nucleophilic substitution of halogenated intermediates with sulfonamide groups under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine . Yield optimization requires factorial design experiments (e.g., varying temperature, solvent ratios, and catalyst loading) to identify critical parameters. Statistical methods such as ANOVA can isolate significant variables .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with sulfonamide protons appearing as distinct singlets (δ ~7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment employs Reverse-Phase HPLC with UV detection (λ ~250–300 nm) and C18 columns. Pairing these with elemental analysis ensures comprehensive characterization .
Q. How can researchers design a preliminary bioactivity screening protocol for this compound?
Methodological Answer: Use in vitro assays targeting relevant biological pathways (e.g., kinase inhibition or antimicrobial activity). Employ dose-response curves with positive/negative controls. For reproducibility, standardize cell lines, incubation times, and solvent concentrations. Data should be analyzed using nonlinear regression models (e.g., IC₅₀ calculations) and validated with triplicate runs .
Advanced Research Questions
Q. What experimental strategies address contradictory data in solubility and stability studies of this compound?
Methodological Answer: Contradictions may arise from solvent polarity or pH variations. Use a Design of Experiments (DOE) approach to test solubility across buffered solutions (pH 3–10) and solvents (water, ethanol, DMSO). Stability studies under thermal stress (40–80°C) and UV exposure can identify degradation pathways. Statistical tools like principal component analysis (PCA) help reconcile multivariate data .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking simulations assess binding affinities to biological targets. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via LC-MS) .
Q. What advanced statistical methods are suitable for optimizing large-scale synthesis while minimizing impurities?
Methodological Answer: Response Surface Methodology (RSM) with central composite design optimizes parameters (e.g., temperature, stoichiometry). Pair this with Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time impurity monitoring. Multivariate regression models correlate process variables with impurity profiles .
Methodological Frameworks
How to formulate a research question for studying structure-activity relationships (SAR) of this compound?
Guidance: Apply the FINER criteria:
- Feasible : Access to analogs (e.g., sulfonamide-modified derivatives).
- Novel : Focus on understudied targets (e.g., mitochondrial enzymes).
- Relevant : Align with therapeutic gaps (e.g., antibiotic resistance). Use the PICO framework to define Population (target protein), Intervention (compound variants), Comparison (existing inhibitors), and Outcome (binding affinity metrics) .
Q. What experimental designs are effective for studying synergistic effects with other pharmacophores?
Guidance: Use fractional factorial designs to test combinations with co-administered agents. Synergy scores (e.g., Chou-Talalay Combination Index) quantify interactions. Mechanistic studies (e.g., fluorescence quenching) validate cooperative binding .
Data Analysis and Reporting
Q. How to handle heteroscedasticity in dose-response data from bioassays?
Methodological Answer: Apply data transformations (e.g., log or Box-Cox) to stabilize variance. Use weighted least squares regression for curve fitting. Report confidence intervals and residual plots to justify model robustness .
Q. What protocols ensure reproducibility in crystallography studies of this compound?
Methodological Answer: Standardize crystallization conditions (solvent ratios, evaporation rates). Use single-crystal X-ray diffraction with temperature-controlled stages. Validate unit cell parameters against CCDC databases (e.g., CCDC 1983315 for analogous quinoxalines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
